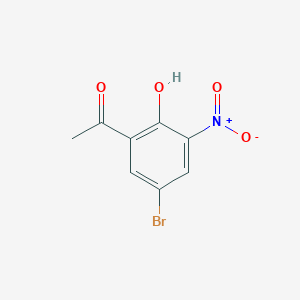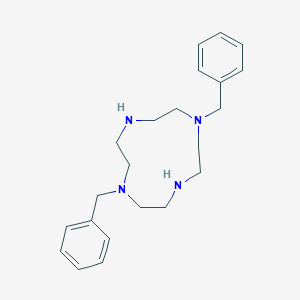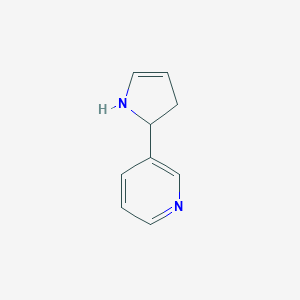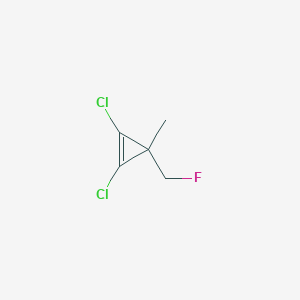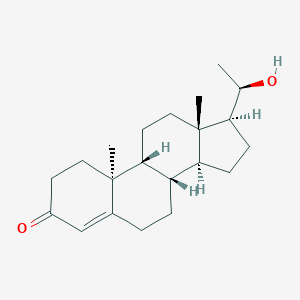![molecular formula C22H21N3O3 B116520 Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester CAS No. 1013330-79-4](/img/structure/B116520.png)
Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of carbamic acid, which is also known as aminoformic acid or aminocarboxylic acid . Carbamic acid is a chemical compound with the formula H2NCOOH . The compound you’re interested in has additional functional groups attached to the carbamic acid structure .
Molecular Structure Analysis
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Wissenschaftliche Forschungsanwendungen
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, related in structure to carbamic acid derivatives, have received significant attention for their anticancer properties. The 3-phenyl acrylic acid functionality of cinnamic acids allows for diverse chemical reactions leading to various derivatives with potential antitumor efficacy. Research over the past two decades has highlighted the underutilized medicinal tradition of these compounds, suggesting a promising area for future anticancer drug development (De, Baltas, & Bedos-Belval, 2011).
Enzyme Inhibition by Carbamic Acid Esters
Studies on carbamates, esters of substituted carbamic acids, have shown they are effective acetylcholinesterase inhibitors. The decarbamoylation process of acetylcholinesterase inhibited by large carbamoyl groups reveals insights into the mechanisms of action of carbamic acid esters. These findings are relevant for developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).
Metabolism of Aspartame
Aspartame, a compound containing an ester of aspartylphenylalanine (similar in some respects to carbamic acid esters), undergoes metabolic processes that yield aspartic acid, phenylalanine, and methanol. Understanding the metabolism of aspartame's aspartyl moiety offers insights into how similar compounds might be metabolized and utilized in various biological contexts (Ranney & Oppermann, 1979).
Antimicrobial and Antioxidant Properties of Phenolic Acids
Chlorogenic Acid (CGA), a phenolic compound, showcases a range of biological and pharmacological effects, including antioxidant activity, anti-inflammatory properties, and modulation of lipid and glucose metabolism. Research on CGA emphasizes the potential of phenolic compounds, related in functionality to carbamic acid derivatives, in treating metabolic disorders and acting as natural food additives (Naveed et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including those related to carbamic acid esters, highlights their role in inhibiting microbial growth at concentrations below desired yields. Understanding the mechanisms of inhibition is crucial for engineering robust microbial strains for industrial applications, such as biofuel and biochemical production. This research area is significant for optimizing fermentation processes and improving the efficiency of biocatalysts (Jarboe, Royce, & Liu, 2013).
Eigenschaften
IUPAC Name |
methyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-22(27)24-14-15-7-9-17(10-8-15)21(26)25-20-13-18(11-12-19(20)23)16-5-3-2-4-6-16/h2-13H,14,23H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRIESOGZTMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

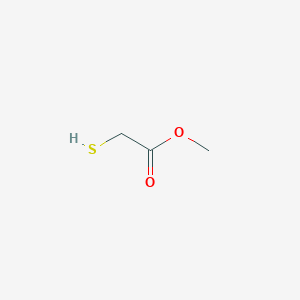
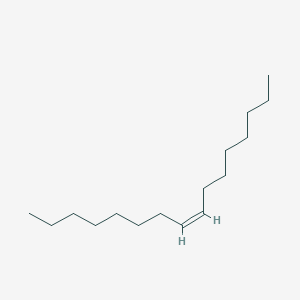
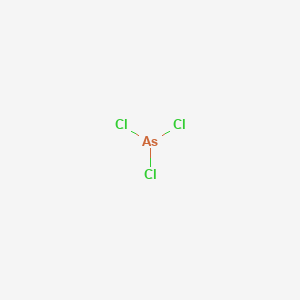
cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)
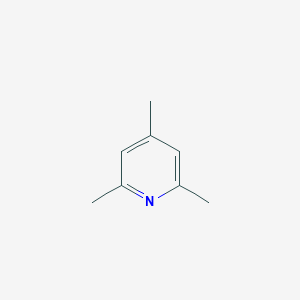
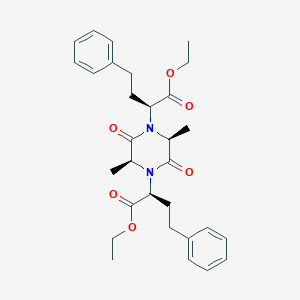
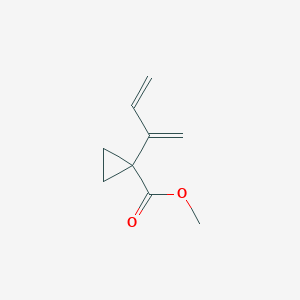
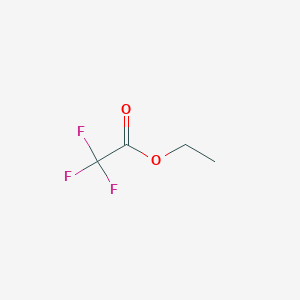
![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)
